Tert-butyl 6-(2-aminoethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
Tert-butyl 6-(2-aminoethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a tert-butyl carbamate protecting group and a 2-aminoethyl substituent. The spirocyclic framework provides conformational rigidity, enhancing binding affinity to biological targets, while the aminoethyl group enables further functionalization for drug discovery applications .
Properties
CAS No. |
2573304-98-8 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 6-(2-aminoethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-10(7-13)4-5-14/h10H,4-9,14H2,1-3H3 |
InChI Key |
JDINVPZNJHFXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Spirocyclic Core Modifications: The 2-azaspiro[3.3]heptane scaffold is versatile. Substituents like oxo (C=O), aminoethyl, or aryl groups influence reactivity and biological activity. For example, the 6-oxo derivative serves as a key intermediate for further derivatization , while aromatic substituents (e.g., trifluoromethylphenyl) enhance interactions with hydrophobic protein pockets .
- Synthetic Efficiency : High yields (>85%) are achievable for oxo and hydroxyethyl derivatives via reductive amination or nucleophilic substitution . In contrast, aryl-substituted analogs require transition metal catalysis (e.g., Pd(dba)₃), with yields ranging from 68% to 92% .
Key Observations:
- Lipophilicity : Aryl-substituted analogs (e.g., trifluoromethylphenyl) exhibit higher LogP values (>3.5), favoring membrane permeability, while polar groups (e.g., hydroxyethyl) reduce LogP (<1.0), improving aqueous solubility .
- Bioactivity: The 4-cyanopyridin-2-yl derivative demonstrates potent binding to dopamine D3 receptors (IC₅₀ = 12 nM), highlighting the importance of aromatic π-stacking interactions .
Functionalization Potential
- Aminoethyl Group: The 2-aminoethyl substituent in the target compound enables conjugation with carboxylic acids, isocyanates, or electrophilic warheads, making it valuable for prodrug or PROTAC (proteolysis-targeting chimera) design. For instance, hydroxyethyl analogs were used to synthesize androgen receptor degraders via Mitsunobu reactions .
- Comparative Reactivity : Oxo and hydroxy groups are typically modified via reduction or alkylation, whereas aryl substituents undergo cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Q & A
Q. Table 1: Representative Synthesis Data
Advanced: How can enantioselective synthesis of this compound be achieved?
Asymmetric synthesis requires chiral auxiliaries or catalysts. For instance, tert-butylsulfinyl groups have been employed to induce chirality in diazaspiro[3.3]heptane derivatives. A reported method involves:
Chiral induction : Using (R)-tert-butylsulfinamide to form diastereomeric intermediates.
Reduction : LiAlH or enzymatic ketoreductases (e.g., Codex® KRED-P3-G09) to control stereochemistry .
Resolution : Chiral chromatography (e.g., Chiralpak AD-3) to achieve >99% enantiomeric excess (ee) .
Key Challenge : Steric hindrance in the spirocyclic framework may reduce reaction efficiency. Computational modeling (e.g., quantum chemical calculations) can optimize transition states .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H/C NMR confirms substituent positions and spirocyclic integrity. For example, the tert-butyl group appears as a singlet at δ 1.42 ppm in CDCl .
- HRMS : Validates molecular formula (e.g., CHNO for aminomethyl derivatives) .
- Melting Point and [α] : Used for purity and chirality assessment (e.g., [α] = -20.60° for (R)-configured derivatives) .
Advanced: How do structural modifications (e.g., substituents) impact biological activity?
Substituents on the spiro framework influence pharmacokinetic properties:
- Aminoethyl Group : Enhances water solubility and bioavailability, making it a candidate for drug intermediates .
- Fluorinated Derivatives : Improve metabolic stability (e.g., tert-butyl 6,6-difluoro analogs) .
Case Study : Pfizer’s enzymatic synthesis of hydroxylated analogs demonstrated improved binding affinity to target proteins, validated via in vitro assays .
Basic: What are the storage and handling protocols for this compound?
- Storage : Sealed containers at 2–8°C under inert atmosphere (N or Ar) to prevent oxidation .
- Handling : Use gloveboxes for air-sensitive steps. Avoid inhalation (H335 hazard) and skin contact (H315/H319) .
Advanced: How can computational methods aid in reaction design for this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for spirocyclic ring formation .
- Machine Learning : Predict optimal reaction conditions (e.g., solvent, catalyst) by training on datasets from asymmetric syntheses .
Example : ICReDD’s workflow integrates computational predictions with experimental validation, reducing development time by 50% .
Basic: What are the limitations of current synthesis methods?
- Low Yields : Steric hindrance in the spiro core reduces efficiency (e.g., 60–70% yields for bulky substituents) .
- Chiral Purity : Requires costly resolution techniques (e.g., chiral HPLC) .
Advanced: How is this compound applied in medicinal chemistry research?
- Proteolysis-Targeting Chimeras (PROTACs) : The spirocyclic amine serves as a linker to recruit E3 ubiquitin ligases .
- Kinase Inhibitors : Functionalized derivatives show activity in enzyme inhibition assays (IC < 100 nM) .
Future Directions : In vivo efficacy studies and mechanistic profiling of spirocyclic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
